molecular formula C13H12ClN3O2 B2696182 4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875159-12-9

4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2696182
CAS No.: 875159-12-9
M. Wt: 277.71
InChI Key: GQSHCYOLMHZAGD-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-component reactions (MCRs). One common method includes the reaction of aryl aldehydes, urea, and 4-hydroxycoumarin using a catalyst such as Fe3O4@SiO2@(BuSO3H)3 under microwave irradiation in water . This method is environmentally benign and efficient, providing high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of microwave-assisted synthesis can be scaled up with appropriate equipment to ensure consistent and efficient production. Additionally, the use of magnetic nanoparticles as catalysts can facilitate easy separation and recovery, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-17-6-9-10(12(17)18)11(16-13(19)15-9)7-4-2-3-5-8(7)14/h2-5,11H,6H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHCYOLMHZAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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